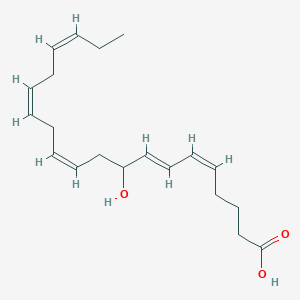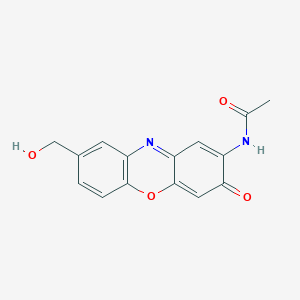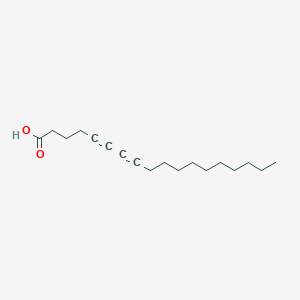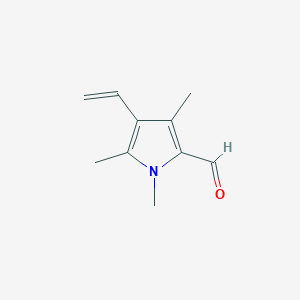
(+/-)-9-羟基-5Z,7E,11Z,14Z,17Z-二十碳五烯酸
描述
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include the role or significance of the compound in biological or chemical systems .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, the types of bonds (covalent, ionic, hydrogen, etc.), bond lengths and angles, and the presence of any chiral centers .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, polarity, reactivity, and stability .科学研究应用
海洋前列腺素
这种化合物在海洋来源中发现,如太平洋海星 Patiria miniata。它与类似化合物一起出现,代表了海洋前列腺素的一个例子,这在海洋生物学和生态学中具有重要意义 (D’Auria, Minale, Riccio, & Uriarte, 1988)。
酶促氧化
细胞色素P450酶可以氧化多不饱和脂肪酸,如二十碳五烯酸,产生羟基和环氧脂肪酸。这些反应对于理解脂肪酸的化学转化及其在各种生物过程中的作用至关重要 (Oliw, Bylund, & Herman, 1996)。
酵母代谢
在酵母 Dipodascopsis uninucleata 中,各种脂肪酸被转化为 3-羟基代谢物。对这种转化的研究为微生物代谢及其潜在应用提供了见解 (Venter et al., 1997)。
化感作用特性
在红藻中发现,(+/-)-9-羟基-5Z,7E,11Z,14Z,17Z-二十碳五烯酸表现出抑制生长和抑制孢子沉降的活性。这些特性在研究海洋化感作用和生态相互作用中具有相关性 (Suzuki, Wakana, Denboh, & Tatewaki, 1996)。
合成和生物医学应用
研究合成二十碳五烯酸的共轭形式,如具有光活性共轭四烯基团的形式,为利用荧光技术跟踪细胞中脂肪酸运动等生物医学应用提供了潜力 (Kuklev & Smith, 2004)。
肿瘤细胞凋亡
已合成特定异构体的二十碳五烯酸,并发现其能够诱导人类肿瘤细胞的强效凋亡,表明在癌症治疗中具有潜在的治疗应用 (Tsuzuki, Tanaka, Kuwahara, & Miyazawa, 2005)。
作用机制
Target of Action
The primary targets of 9-HEPE are the peroxisome proliferator-activated receptors (PPARs) . These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
9-HEPE interacts with its targets, the PPARs, by inducing their transactivation . This interaction results in changes in the expression of genes encoding inducible nitric oxide synthase (iNOS), TNF-α, IL-1β, and IL-6 .
Biochemical Pathways
The activation of PPARs by 9-HEPE affects various biochemical pathways. It leads to the induction of fatty acid oxidation, adipogenesis, and glucose uptake . These processes are crucial for maintaining energy homeostasis in the body.
Pharmacokinetics
It is known that 9-hepe is a product of the non-enzymatic oxidation of eicosapentaenoic acid (epa) .
Result of Action
The action of 9-HEPE results in molecular and cellular effects such as the reduction of increases in the expression of genes encoding iNOS, TNF-α, IL-1β, and IL-6 . It also inhibits the migration of isolated mouse peritoneal macrophages induced by palmitate . Furthermore, 9-HEPE decreases hepatic triglyceride levels and plasma LDL-cholesterol and total cholesterol levels in a mouse model of high-fat diet-induced hepatic steatosis .
Action Environment
It is known that the compound is produced by the non-enzymatic oxidation of epa , suggesting that oxidative conditions may influence its formation and action.
安全和危害
未来方向
生化分析
Biochemical Properties
9-HEPE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the activation of PPARs, a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes .
Cellular Effects
9-HEPE has profound effects on various types of cells and cellular processes. It influences cell function by inducing fatty acid oxidation, adipogenesis, and glucose uptake . These processes are crucial for maintaining cellular energy balance and metabolic homeostasis.
Molecular Mechanism
The molecular mechanism of action of 9-HEPE involves its binding to PPARs, leading to the activation of these receptors . This activation results in the transcription of specific genes that regulate fatty acid oxidation, adipogenesis, and glucose uptake .
Metabolic Pathways
9-HEPE is involved in several metabolic pathways, primarily those related to fatty acid oxidation, adipogenesis, and glucose uptake . It interacts with enzymes and cofactors within these pathways, potentially influencing metabolic flux or metabolite levels.
Subcellular Localization
Given its role in activating PPARs, it is likely that it is found in the nucleus where these receptors are located .
属性
IUPAC Name |
(5Z,7E,11Z,14Z,17Z)-9-hydroxyicosa-5,7,11,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,17,19,21H,2,5,8,12,15-16,18H2,1H3,(H,22,23)/b4-3-,7-6-,11-9-,13-10-,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOPDAZWPWFJEW-IMCWFPBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC(/C=C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345746 | |
| Record name | (±)-9-Hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286390-03-2 | |
| Record name | (±)-9-Hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9-HEPE exert its biological effects?
A: 9-HEPE, along with other hydroxylated metabolites of EPA (HEPEs), functions as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) []. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses. While specific downstream effects of 9-HEPE binding to PPARs require further investigation, studies indicate its potential to modulate gene expression and influence processes like adipogenesis and glucose uptake [].
Q2: Does the route of administration of omega-3 fatty acids influence 9-HEPE levels?
A: Yes, the formulation of omega-3 fatty acid supplements can influence the production of metabolites like 9-HEPE. A study comparing a micellar formulation of fish oil with standard and enteric-coated softgels found significant differences in the levels of several omega-3 metabolites, including 9-HEPE []. Specifically, 9-HEPE levels were significantly higher following the administration of standard softgels compared to the enteric-coated formulation []. This highlights the impact of formulation on the bioavailability and metabolism of omega-3 fatty acids and their metabolites.
Q3: What is the molecular formula and weight of 9-HEPE?
A3: The molecular formula of 9-HEPE is C20H32O3, and its molecular weight is 320.47 g/mol.
Q4: What is known about the stability of 9-HEPE?
A: While specific studies on 9-HEPE stability are limited within the provided research, it's important to note that polyunsaturated fatty acids, including EPA and its metabolites, are generally susceptible to oxidation []. This susceptibility necessitates careful handling and storage of 9-HEPE and emphasizes the need for further research into stabilizing its formulation for potential therapeutic applications.
Q5: What analytical techniques are used to measure 9-HEPE levels?
A: Researchers utilize highly sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to accurately quantify 9-HEPE levels in biological samples, including plasma and tissue [, ]. LC-MS enables the separation and detection of different metabolites based on their mass-to-charge ratio, allowing for precise measurements even at low concentrations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B163434.png)
![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)






